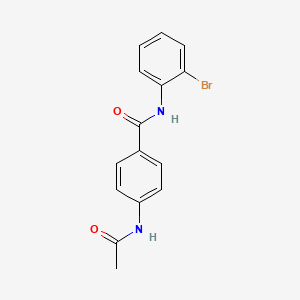![molecular formula C15H16O4 B5672689 9-(4-methoxyphenyl)-6,10-dioxaspiro[4.5]dec-8-en-7-one](/img/structure/B5672689.png)
9-(4-methoxyphenyl)-6,10-dioxaspiro[4.5]dec-8-en-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of spiroacetal enol ethers, closely related to our compound, has been achieved through intramolecular conjugate addition. In one study, (E)- and (Z)-2-methoxycarbonylmethylene-1,6-dioxaspiro[4.5]decanes were synthesized from an acyclic keto alcohol with an alkynoate part. The (E)-isomer was obtained using t-BuOK in THF under thermodynamically controlled conditions, while the (Z)-isomer was synthesized using a catalytic amount of Pd(OAc)2 in benzene, demonstrating the stereoselective nature of these syntheses (Toshima et al., 1998).
Molecular Structure Analysis
Molecular structure plays a crucial role in determining the chemical and physical properties of a compound. X-ray diffraction and NMR spectroscopy are common techniques used to elucidate the structure of spiro compounds. For example, the structure of related compounds has been determined by comparing chromatographic and spectral data with authentic reference compounds, providing insights into the arrangement of atoms and the stereochemistry of the molecules.
Chemical Reactions and Properties
Spiro compounds like 9-(4-methoxyphenyl)-6,10-dioxaspiro[4.5]dec-8-en-7-one undergo various chemical reactions, including Ritter reactions, which are used to synthesize azaspirodecanone derivatives. These reactions often involve the use of nitriles and concentrated sulfuric acid to produce 1-substituted 2-azaspiro[4.5]deca-6,9-dien-8-ones, highlighting the reactivity of the spiro structure and its potential for functionalization (Rozhkova et al., 2013).
Physical Properties Analysis
The physical properties of spiro compounds, including melting point, solubility, and crystalline structure, are influenced by their molecular structure. For instance, the synthesis of novel 1,4-dioxaspiro compounds from oleic acid has demonstrated the potential of these compounds as biolubricants, with specific physical properties like density and viscosity being key factors in their application (Kurniawan et al., 2017).
Propriétés
IUPAC Name |
7-(4-methoxyphenyl)-6,10-dioxaspiro[4.5]dec-7-en-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-17-12-6-4-11(5-7-12)13-10-14(16)19-15(18-13)8-2-3-9-15/h4-7,10H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURFQIWFVGKEKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3(O2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-Methoxyphenyl)-6,10-dioxaspiro[4.5]dec-8-en-7-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5672610.png)
![2-(4-isopropoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5672617.png)

![2-(benzyloxy)-N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5672630.png)

![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5672645.png)
![2-(1,3-benzothiazol-2-yl)-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5672653.png)
![2,4,6,8-tetramethyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B5672665.png)

![2-(3,5-dimethyl-4-isoxazolyl)-N-[1-(3-methoxybenzyl)-3-piperidinyl]acetamide](/img/structure/B5672693.png)
![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinamine](/img/structure/B5672701.png)
![N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5672706.png)
![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5672718.png)
![1-(5-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylphenyl)imidazolidin-2-one](/img/structure/B5672726.png)